molecular formula C18H28ClNO B586155 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride CAS No. 2185-93-5

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride

Cat. No.: B586155
CAS No.: 2185-93-5
M. Wt: 309.9 g/mol
InChI Key: FYAFJNVLHWQLHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methoxy PCP, also known as 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride or 4-Methoxy Phencyclidine Hydrochloride, is a dissociative anesthetic drug . It primarily targets the σ-2 receptor , the NMDA receptor , and the serotonin transporter . The σ-2 receptor is involved in lipid transport and cell proliferation, the NMDA receptor plays a key role in synaptic plasticity and memory function, and the serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft .

Mode of Action

4-Methoxy PCP preferentially binds to the σ-2 receptor, with a Ki value of 143 nM, and less weakly binds to the NMDA receptor and serotonin transporter, with Ki values of 404 nM and 844 nM, respectively . This binding activity alters the normal functioning of these targets, leading to the drug’s psychoactive effects .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. It has been found to activate the mesolimbic dopamine pathway and alter the levels of CREB , deltaFosB , and BDNF in the nucleus accumbens . These changes can lead to rewarding and reinforcing effects .

Pharmacokinetics

It is known to be orally active, with some users requiring doses in excess of 100 mg for desired effects . Its bioavailability and ADME properties (Absorption, Distribution, Metabolism, and Excretion) are yet to be fully understood .

Result of Action

The molecular and cellular effects of 4-Methoxy PCP’s action include alterations in the levels of tyrosine hydroxylase, DRD1, DRD2, and dopamine, as well as that of p-CREB, deltaFosB, and BDNF . These changes can lead to various psychoactive effects, including dissociation .

Preparation Methods

The synthesis of 4-methoxy PCP (hydrochloride) involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for 4-methoxy PCP (hydrochloride) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Methoxy PCP (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy PCP (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

4-Methoxy PCP (hydrochloride) is similar to other phencyclidine analogs such as:

    3-Methoxy PCP: Differing by the position of the methoxy group on the phenyl ring.

    Methoxetamine: An analog of ketamine with a methoxy group on the phenyl ring.

    Ketamine: A well-known dissociative anesthetic with a similar mechanism of action.

Compared to these compounds, 4-methoxy PCP (hydrochloride) has a unique pharmacological profile due to its specific binding affinities and effects on the NMDA and sigma receptors .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAFJNVLHWQLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858001
Record name 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185-93-5
Record name 4-Methoxyphencyclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2185-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXYPHENCYCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9ADT7AW3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
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1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
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1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride

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